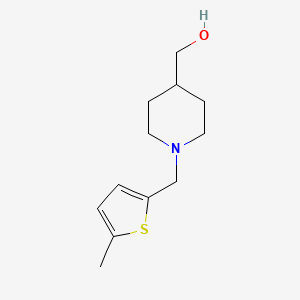

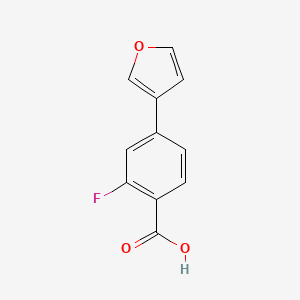

2-Fluoro-4-(furan-3-yl)benzoic acid

Vue d'ensemble

Description

“2-Fluoro-4-(furan-3-yl)benzoic acid” is an aromatic organic compound . It has a molecular weight of 206.17 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C11H7FO3 . The InChI code for this compound is 1S/C11H7FO3/c12-8-1-2-9 (7-3-4-15-6-7)10 (5-8)11 (13)14/h1-6H, (H,13,14) .Physical and Chemical Properties Analysis

“this compound” is a powder . Its molecular weight is 206.17 .Applications De Recherche Scientifique

Organic Synthesis and Material Science

A study on the effect of donor units on the properties of fluorinated acceptor-based systems explored the synthesis of monomers bearing 5-fluorobenzo[c][1,2,5]-thiadiazole as the acceptor moiety with furan as an electron-donating group. The study revealed that these materials have potential applications in electrochromic devices due to their low bandgap values and exhibited electrochromic properties with relatively low switching times (Çakal et al., 2021).

Photoluminescent Properties

Research into solid-emissive benzo[b]naphtho[2,1-d]furan-6-one-type fluorophores has shown that these compounds, designed with a π-planar chromophore skeleton and sterically hindered dialkyl substituents, exhibit strong blue fluorescence emission in both solution and crystalline states, highlighting their potential for use in optoelectronic applications (Ooyama et al., 2008).

Novel Fluorophores

A study on one-pot synthesis of dual-state emission (DSE) luminogens containing the V-shape furo[2,3-b]furan scaffold demonstrated that these novel fluorophores exhibit solution and solid dual-state emission properties, making them promising materials for advanced photonic applications (Zhou et al., 2020).

Photocycloaddition Reactions

Research on the influence of arene substituents on photocycloaddition of furan to the benzene ring has highlighted the dependency of reaction mode selectivity and regiochemistry on arene substituents, suggesting applications in complex organic synthesis and mechanistic studies (Garcia et al., 1994).

Liquid Crystal Properties

A study focusing on properties of binary mixtures derived from hydrogen-bonded liquid crystals found that fluorine substitution in benzene ring core compounds influences the electro-optical and optical properties, potentially leading to the development of new materials with enhanced performance for liquid crystal displays (Fouzai et al., 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that benzoic acid derivatives can interact with various enzymes and receptors in the body .

Mode of Action

It is known that benzoic acid derivatives can inhibit certain enzymes . The furan ring in the compound could potentially undergo electrophilic substitution reactions .

Biochemical Pathways

It is known that benzoic acid derivatives can influence various metabolic pathways .

Pharmacokinetics

Benzoic acid derivatives are generally well-absorbed and can be metabolized in the liver .

Result of Action

It is known that benzoic acid derivatives can have various effects at the cellular level, including enzyme inhibition .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 2-Fluoro-4-(furan-3-yl)benzoic acid .

Propriétés

IUPAC Name |

2-fluoro-4-(furan-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO3/c12-10-5-7(8-3-4-15-6-8)1-2-9(10)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHXAMRXCBUPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-Fluorobenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1531219.png)

![2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1531222.png)

![2-[6-Chloro-5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile](/img/structure/B1531230.png)

![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaene](/img/structure/B1531234.png)